molecular formula C8H14Cl2N2 B1274148 2,6-Dimethylbenzene-1,4-diamine dihydrochloride CAS No. 56496-89-0

2,6-Dimethylbenzene-1,4-diamine dihydrochloride

Cat. No. B1274148
CAS RN: 56496-89-0
M. Wt: 209.11 g/mol
InChI Key: IALKJCXEPFRYML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aromatic diamines can be complex, involving multiple steps and reactions. For example, the synthesis of 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP) as described in the first paper involves a Friedel–Crafts acylation followed by a nucleophilic substitution reaction and a reduction process . Although this synthesis does not directly pertain to 2,6-Dimethylbenzene-1,4-diamine dihydrochloride, it demonstrates the type of synthetic routes that could be explored for related compounds.

Molecular Structure Analysis

The molecular structure of aromatic diamines is characterized by the presence of amine groups attached to an aromatic ring. The structure of the diamine influences its reactivity and the properties of the polymers it forms. For instance, the presence of a pyridine unit in BABP likely affects its electronic properties and its ability to form polyimides with high thermal stability .

Chemical Reactions Analysis

Aromatic diamines can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr). The second paper discusses the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with different diamines under high pressure, leading to the formation of cyclization products . This suggests that 2,6-Dimethylbenzene-1,4-diamine dihydrochloride could potentially participate in similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic diamines are influenced by their molecular structure. The polyimides derived from BABP, for example, exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450 °C in nitrogen, and glass-transition temperatures ranging from 208–324 °C . These properties are crucial for the application of these materials in high-temperature environments.

Scientific Research Applications

Synthesis and Polymer Applications

  • Electrochromic Poly(ether sulfone)s : Synthesized derivatives of dimethylamine-substituted triphenylamine containing 2,6-Dimethylbenzene-1,4-diamine were used in electroactive aromatic poly(ether sulfone)s for electrochromic devices with high coloration contrast and excellent electrochemical stability (Huang, Kung, Shao, & Liou, 2021).

  • Organosoluble Polyimides : Utilization in the synthesis of new polyimides, showing exceptional thermal and thermooxidative stability, for potential high-performance applications (Liaw, Liaw, & Yu, 2001).

Material Characterization and Synthesis

  • Benzene Complexes : Structural characterization of zinc complexes with benzene-1,2-diamine ligands, highlighting a potential for exploring molecular structures and interactions (Zick & Geiger, 2016).

  • Polyimides with Pendent Chains : Synthesis of polyimides containing 2,6-Dimethylbenzene-1,4-diamine for producing strong, flexible films with good thermal stability, indicating its use in advanced material production (Sadavarte, Halhalli, Avadhani, & Wadgaonkar, 2009).

  • Molecular Analysis of Liquids : Studies on the structure of 1,4-dimethylbenzene liquids using X-ray diffraction, contributing to the understanding of molecular interactions and structures in liquids (Drozdowski, 2006).

Chemical Synthesis and Reactivity

  • Metal-Catalysed Diamination : Research on the diamination of alkenes, where 1,2-diamine structures like 2,6-Dimethylbenzene-1,4-diamine are pivotal in synthesis processes. These are significant in the creation of pharmaceutical agents and natural products (Cardona & Goti, 2009).

  • Palladium-Mediated Reactions : Investigation of the reactivity of benzene-1,2-diamines with palladium complexes, highlighting the chemical versatility and potential applications in organometallic chemistry (Kinzhalov, Starova, & Boyarskiy, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Currently, 2,6-Dimethylbenzene-1,4-diamine dihydrochloride is used only for scientific research . It is not intended for therapeutic use, drug development, or any other commercial applications .

properties

IUPAC Name

2,6-dimethylbenzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-5-3-7(9)4-6(2)8(5)10;;/h3-4H,9-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALKJCXEPFRYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205036
Record name 2,6-Dimethyl-p-phenylenediamine dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylbenzene-1,4-diamine dihydrochloride

CAS RN

56496-89-0
Record name 2,6-Dimethyl-p-phenylenediamine dihydrochloride
Source ChemIDplus
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Record name 2,6-Dimethyl-p-phenylenediamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylbenzene-1,4-diamine dihydrochloride
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Record name 2,6-DIMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE
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